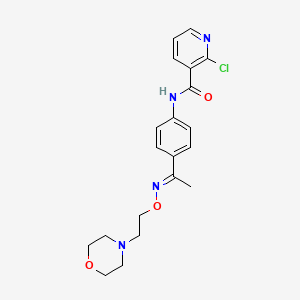
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime is a complex organic compound that features a combination of aromatic and heterocyclic structures This compound is characterized by the presence of a chloronicotinamido group, an acetophenone moiety, and a morpholinoethyl oxime group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route involves the following steps:
Preparation of 2-Chloronicotinic Acid: This can be achieved through the chlorination of nicotinic acid.
Formation of 2-Chloronicotinamido Group: The 2-chloronicotinic acid is then converted to its amide form using appropriate reagents such as thionyl chloride and ammonia.
Synthesis of Acetophenone Derivative: Acetophenone is modified to introduce the desired functional groups, often through Friedel-Crafts acylation.
Formation of Oxime: The oxime group is introduced by reacting the acetophenone derivative with hydroxylamine.
Coupling with Morpholinoethyl Group: The final step involves coupling the oxime with a morpholinoethyl group under suitable conditions, such as using a base like sodium hydride in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide and oxime groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
Acetophenone O-(2-morpholinoethyl)oxime: Lacks the chloronicotinamido group but shares the oxime and morpholinoethyl functionalities.
p-(2-Chloronicotinamido)acetophenone: Lacks the oxime group but contains the chloronicotinamido and acetophenone moieties.
2-Chloronicotinamido derivatives: Compounds with similar chloronicotinamido groups but different substituents.
Uniqueness
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
38063-91-1 |
|---|---|
分子式 |
C20H23ClN4O3 |
分子量 |
402.9 g/mol |
IUPAC名 |
2-chloro-N-[4-[(E)-C-methyl-N-(2-morpholin-4-ylethoxy)carbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3/c1-15(24-28-14-11-25-9-12-27-13-10-25)16-4-6-17(7-5-16)23-20(26)18-3-2-8-22-19(18)21/h2-8H,9-14H2,1H3,(H,23,26)/b24-15+ |
InChIキー |
AWFGBGWPUFJPGK-BUVRLJJBSA-N |
異性体SMILES |
C/C(=N\OCCN1CCOCC1)/C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
正規SMILES |
CC(=NOCCN1CCOCC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


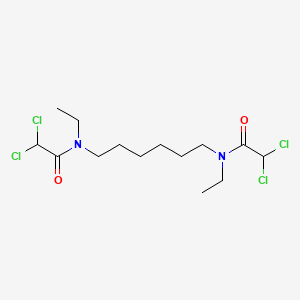
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)



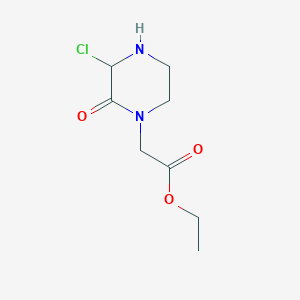
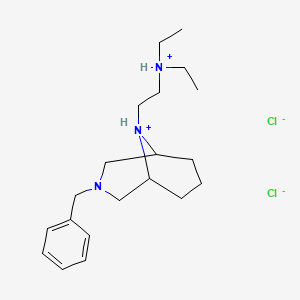
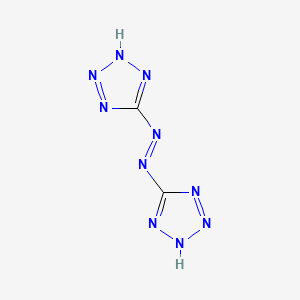



![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
